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Compound of Interest

1-[5-Fluoro-2-(propan-2-
Compound Name:
yloxy)phenyllethan-1-amine

CAS No.: 1019607-45-4

Cat. No.: B1386043

. J

Executive Summary & Pharmacophore Significance

The 1-(5-fluoro-2-isopropoxyphenyl)ethylamine scaffold represents a high-value "chiral building
block" used to modulate potency and physicochemical properties in small-molecule
therapeutics. It serves as a bioisostere to the 2,6-dichloro-3-fluorophenyl moiety found in first-
generation ALK inhibitors (e.g., Crizotinib), offering improved solubility and distinct metabolic
profiles.

Core Structural Advantages
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Feature Chemical Role Pharmacological Impact
Metabolic Block: Prevents
oxidative metabolism at the

5-Fluorine Electronic modulation (o- para-position relative to the

inductively withdrawing)

ether, extending half-life (

)

2-1sopropoxy

Steric bulk & Lipophilicity

Conformational Lock: Forces
the phenyl ring out of planarity
with adjacent systems,
improving selectivity for ATP-

binding pockets.

Chiral Amine

Stereogenic center (

or

Vector Control: Directs the
molecule into specific sub-
pockets (e.g., ribose binding
region) with high enantiomeric

selectivity.

Physicochemical Properties

The following data represents the consensus properties for the free base form of (S)-1-(5-

fluoro-2-isopropoxyphenyl)ethylamine.
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Property Value (Approx.) Note

Molecular Formula

Molecular Weight 197.25 g/mol Fragment-like space
Moderate lipophilicity; good
cLogP 24-26 P p y g.
CNS penetration potential
o Basic amine; exists as cation
pKa (Conj. Acid) 9.2-95 ) )
at physiological pH
TPSA ~21 A2 High membrane permeability
Rigidified by the 2-isopropox
Rotatable Bonds 3 9 Y propoxy

steric clash

Synthesis & Chiral Resolution

High-purity synthesis of this motif requires controlling the stereocenter at the benzylic position.
Two primary methodologies are recommended: Ellman’s Sulfinamide Chemistry (Chemical)
and Biocatalytic Transamination (Enzymatic).

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

This method is preferred for gram-scale discovery chemistry due to its reliability and high
diastereoselectivity (

).

Reaction Scheme Visualization

Click to download full resolution via product page

Caption: Figure 1. Asymmetric synthesis workflow using (S)-tert-butylsulfinamide to establish
the benzylic stereocenter.
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Detailed Protocol (Ellman Approach)

o Ether Formation:
o Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in DMF.
o Add

(2.0 eq) and 2-bromopropane (1.5 eq).

o Heat to 60°C for 4 hours. Aqueous workup yields the isopropoxy ketone.
e Imine Formation:
o Combine the ketone (1.0 eq) and

-(-)-tert-butylsulfinamide (1.2 eq) in THF.

o Add

(2.0 eq) dropwise. Stir at 70°C for 16h.

o Critical Checkpoint: Monitor conversion by LCMS. The imine is sensitive to hydrolysis;
quench carefully with brine.

e Reduction:
o Cool the imine solution to -48°C.
o Add

(5.0 eq) or L-Selectride (for higher selectivity).

o Warm to room temperature (RT) and quench.
o Deprotection:
o Treat the sulfinamide intermediate with 4M HCI in dioxane/MeOH.

o Precipitate the product as the hydrochloride salt with diethyl ether.
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Method B: Biocatalytic Transamination

Ideal for scale-up (>100g), this method uses

-Transaminases (ATA) to convert the ketone directly to the chiral amine with
ee.

e Enzyme Source:Vibrio fluvialis (Vf-ATA) or engineered variants (e.g., Codexis ATA panels).
e Amine Donor: Isopropylamine (1M) or Alanine/LDH system.

e Conditions: pH 7.0-8.0, 30°C, DMSO cosolvent (10-20%).

Pharmacological Applications & SAR Logic

The 5-fluoro-2-isopropoxy motif is designed to optimize the Structure-Activity Relationship
(SAR) in kinase inhibitors.

Signal Transduction & Binding Logic
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Caption: Figure 2. Pharmacophore logic demonstrating how the 5-F and 2-OiPr substituents
enhance binding and stability.

Key Interactions:

o Metabolic Shielding: The C5 position of the aniline ring is a "soft spot” for CYP450 oxidation.
Fluorination here significantly reduces clearance.

o Solubility Boost: The isopropoxy group disrupts crystal packing energy compared to a
methoxy or chloro substituent, often improving thermodynamic solubility.

o Selectivity: The bulk of the isopropoxy group often clashes with the "gatekeeper” residues in
off-target kinases, improving the selectivity profile for the intended target (e.g., ALK vs.
EGFR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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